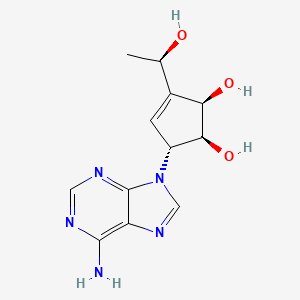
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring, an aminopurine moiety, and a hydroxyethyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol typically involves multiple steps, including the formation of the cyclopentene ring, the introduction of the aminopurine group, and the addition of the hydroxyethyl group. Common synthetic routes may involve:
Cyclopentene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
Aminopurine Introduction: The aminopurine group can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an amine source.
Hydroxyethyl Addition: The hydroxyethyl group can be added through hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminopurine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
科学的研究の応用
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety allows it to bind to nucleic acids and proteins, influencing various biological processes. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the cyclopentene ring and hydroxyethyl group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: Similar to adenosine but with a different functional group at the purine base.
Uniqueness
(1S,2R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((R)-1-hydroxyethyl)cyclopent-3-ene-1,2-diol: is unique due to its combination of a cyclopentene ring, aminopurine moiety, and hydroxyethyl group. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
特性
分子式 |
C12H15N5O3 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10+/m1/s1 |
InChIキー |
CDKUWLLYHVOVCD-PXMQNUKVSA-N |
異性体SMILES |
C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
正規SMILES |
CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
同義語 |
6'-C-methylneplanocin A TJ 13025 TJ-13025 TJ13025 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















